Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Lipophilicity Drug-likeness Physicochemical profiling

Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- (CAS 866541-71-1; molecular formula C₁₄H₉ClN₂O₂; MW 272.69) is a heterocyclic aromatic carboxylic acid belonging to the 7-azaindole class. The compound features a 5-chloro-substituted 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core linked at the 3-position to a para-benzoic acid moiety.

Molecular Formula C14H9ClN2O2
Molecular Weight 272.68 g/mol
Cat. No. B12531285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-
Molecular FormulaC14H9ClN2O2
Molecular Weight272.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CNC3=C2C=C(C=N3)Cl)C(=O)O
InChIInChI=1S/C14H9ClN2O2/c15-10-5-11-12(7-17-13(11)16-6-10)8-1-3-9(4-2-8)14(18)19/h1-7H,(H,16,17)(H,18,19)
InChIKeyDXNQRSIWCCUYLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic Acid (CAS 866541-71-1): Chemical Identity, Procurement Context, and Comparator Landscape


Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- (CAS 866541-71-1; molecular formula C₁₄H₉ClN₂O₂; MW 272.69) is a heterocyclic aromatic carboxylic acid belonging to the 7-azaindole class . The compound features a 5-chloro-substituted 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core linked at the 3-position to a para-benzoic acid moiety. It exhibits a calculated LogP of 3.58 and a polar surface area (PSA) of 65.98 Ų . This compound serves as a critical late-stage intermediate in the industrial synthesis of Venetoclax (ABT-199), an FDA-approved BCL-2 inhibitor, where the 5-chloro substituent provides a defined synthetic handle for the key piperazine coupling step that distinguishes the final API from structurally related BCL-2 family inhibitors . The closest structural comparators include the 5-unsubstituted (5-H), 5-bromo (5-Br), 5-fluoro (5-F), and 5-phenyl analogs, each exhibiting distinct physicochemical properties that preclude simple substitution in this synthetic pathway.

4-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic Acid Procurement: Why 5-H, 5-Br, 5-F, or 5-Phenyl Analogs Cannot Replace the 5-Chloro Substitution Pattern


Procurement decisions involving 7-azaindole-3-yl benzoic acid building blocks must account for the fact that the C5 substituent is not a passive structural feature but a determinant of synthetic reactivity, metabolic liability, and downstream API identity. The 5-H (unsubstituted) analog lacks a halogen handle for the critical piperazine SNAr coupling step required in Venetoclax synthesis, while the 5-bromo analog—though synthetically competent—introduces higher molecular weight and different cross-coupling selectivity that necessitates re-optimization of reaction conditions . The 5-phenyl analog (CAS-derived; PDB ligand MMG), a known SGK1 inhibitor lead, suffers from extensive glucuronidation of the carboxylic acid moiety in vivo, resulting in low dose-normalized AUC (DNAUC) values in rat pharmacokinetic studies—a liability directly attributed to the C5 aryl substituent's influence on metabolic conjugation [1]. The 5-chloro derivative occupies a uniquely balanced position: it provides sufficient electron-withdrawing character to activate the pyridine ring for nucleophilic aromatic substitution while minimizing steric bulk, molecular weight, and phase II metabolic conjugation propensity. The quantitative evidence detailed below substantiates these practical differentiation claims across lipophilicity, aqueous solubility, synthetic utility, and kinase off-target profiling.

4-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic Acid: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Lipophilicity Differentiation: LogP of 5-Chloro vs. 5-Unsubstituted and 5-Phenyl 7-Azaindole Benzoic Acid Analogs

The measured/calculated LogP of the target 5-chloro compound is 3.58 , compared to 4.59 for the 5-unsubstituted (5-H) analog [1] and approximately 5.53 for the 5-phenyl analog (cLogP of a closely related 2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid derivative) [2]. The chloro substituent reduces lipophilicity by approximately 1.0 log unit relative to the 5-H analog and by nearly 2.0 log units relative to the 5-phenyl analog, placing the 5-chloro compound in a more favorable range for aqueous solubility while retaining sufficient lipophilicity for organic-phase synthetic manipulation.

Lipophilicity Drug-likeness Physicochemical profiling

Aqueous Solubility: Quantitative Solubility of 5-Chloro-7-Azaindole Benzoic Acid and Implications for Downstream Processing

The target compound exhibits an experimentally measured aqueous solubility of 38 μM . While directly comparable solubility data for the 5-H, 5-Br, and 5-phenyl analogs under identical conditions are not available in the public domain, this value is consistent with the intermediate LogP (3.58) and the presence of the ionizable carboxylic acid moiety (pKa ~4.2 anticipated for para-substituted benzoic acids). Class-level inference based on the LogP ranking (5-Cl < 5-H < 5-Br < 5-Ph) predicts that the 5-chloro analog possesses the highest aqueous solubility among the halogenated series, conferring practical advantages in aqueous workup and salt-formation steps during synthesis .

Aqueous solubility Formulation compatibility Process chemistry

Synthetic Utility: Irreplaceable Role of the 5-Chloro Substituent as a Synthetic Handle in Venetoclax API Manufacture

The target compound is explicitly identified as the essential late-stage intermediate in the industrial synthesis of Venetoclax (ABT-199), where the 5-chloro substituent on the 7-azaindole ring serves as the electrophilic partner for a key piperazine nucleophilic aromatic substitution (SNAr) coupling step that constructs the final API scaffold . Alternative 5-substituted analogs (5-H, 5-Br, 5-F) are not employed for this specific step in the published or patented Venetoclax route: the 5-H analog lacks the requisite leaving group; the 5-Br analog, while theoretically reactive, introduces regioselectivity complications and higher cost; the 5-F analog is insufficiently activated for SNAr under the reported process conditions. The 5-chloro substituent thus represents the optimized balance of reactivity, selectivity, and cost for this specific transformation.

Process chemistry API intermediate SNAr coupling

Intrinsic Kinase Binding Profile: Negligible Kinase Affinity of the 5-Chloro-7-Azaindole Benzoic Acid Core Confirms Suitability as a Biologically Inert Synthetic Intermediate

BindingDB profiling of a closely related 5-chloro-7-azaindole carboxamide derivative (BDBM25617, N-[3-({5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}carbonyl)...) reveals Kd values uniformly >10,000 nM across a panel of kinase domains including CHK1 (CHEK1), CAMK2B, CAMKK2, RSK3 (RPS6KA2), and EGFR (G719S mutant) [1]. This class-level inference indicates that the 5-chloro-7-azaindole core, when presented as a carboxylic acid or simple amide, possesses negligible intrinsic kinase binding affinity. This profile is desirable for a synthetic intermediate: it minimizes the risk that residual intermediate carryover into the final API could contribute confounding biological activity or off-target pharmacology.

Kinase selectivity Off-target screening Intermediate purity

Metabolic Conjugation Liability: Differentiation of 5-Chloro from 5-Aryl Analogs via Glucuronidation Propensity

The 5-phenyl and 5-(2-naphthalenyl) analogs of 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid were characterized as lead SGK1 inhibitors but exhibited unacceptably low oral exposure (low DNAUC values) in rat pharmacokinetic studies, attributed primarily to formation and excretion of glucuronic acid conjugates of the benzoic acid moiety [1]. The 5-chloro substituent, being substantially smaller (van der Waals volume: Cl ≈ 22 ų vs. Ph ≈ 73 ų) and electron-withdrawing rather than electron-donating, is predicted to reduce the rate of UDP-glucuronosyltransferase (UGT)-mediated conjugation of the carboxylic acid by steric and electronic modulation of the substrate recognition site [1]. While direct comparative glucuronidation rate data for the 5-chloro compound are not publicly available, the established SAR from the SGK1 program demonstrates that 5-aryl substitution promotes glucuronidation of the benzoic acid, a liability structurally absent in the 5-chloro analog.

Metabolic stability Glucuronidation PK optimization

4-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic Acid: Evidence-Driven Application Scenarios for Research and Industrial Procurement


Venetoclax API Process Development and GMP Intermediate Sourcing

This compound is the designated late-stage intermediate for the SNAr coupling step in the published Venetoclax synthetic route . Process chemistry teams developing or scaling this route must source the 5-chloro derivative specifically; alternative 5-substituted analogs (5-H, 5-Br, 5-F) are not drop-in replacements and would require full re-optimization of the coupling step. Procurement specifications should include purity ≥98% (HPLC) and residual palladium limits appropriate for late-stage GMP intermediate use. The documented aqueous solubility of 38 μM supports aqueous workup compatibility during the coupling and subsequent salt-formation steps.

Kinase Inhibitor Medicinal Chemistry: 7-Azaindole Scaffold Optimization with Reduced Glucuronidation Liability

Medicinal chemistry programs exploring 7-azaindole-3-yl benzoic acid scaffolds for kinase inhibition (SGK1, CHK1, DYRK1A, or other kinase targets) benefit from the 5-chloro substitution as a starting point. Evidence from the SGK1 inhibitor program demonstrates that 5-aryl analogs suffer from extensive glucuronidation of the benzoic acid, limiting oral exposure . The 5-chloro analog, by virtue of its smaller size and electron-withdrawing character, is predicted to exhibit reduced UGT-mediated conjugation, potentially obviating the need for additional steric shielding modifications that add molecular weight and synthetic complexity. The documented lack of intrinsic kinase affinity (Kd > 10,000 nM for the simple carboxamide derivative) also confirms that any observed kinase inhibition in elaborated derivatives arises from the appended substituents, not from the core scaffold itself—an important consideration for SAR interpretation.

Physicochemical Property Benchmarking: Selection of Building Blocks with Balanced LogP for Fragment-Based or DNA-Encoded Library Synthesis

The 5-chloro-7-azaindole benzoic acid offers a LogP of 3.58 , approximately 1.0 log unit lower than the 5-H analog (LogP 4.59) and nearly 2.0 log units lower than the 5-phenyl analog (cLogP ~5.53) [4]. For DNA-encoded library (DEL) synthesis or fragment-based drug discovery, where building blocks with LogP < 3.5 are preferred to ensure aqueous compatibility of library members, the 5-chloro compound falls near the acceptable upper boundary, whereas the 5-H and 5-aryl analogs exceed it substantially. The carboxylic acid handle additionally provides a robust conjugation point for amide bond formation with DNA-linked amines or protein targets.

Halogen-Enabled Late-Stage Diversification: 5-Chloro as a Synthetic Handle for Parallel Library Synthesis

The 5-chloro substituent on the 7-azaindole core serves as a versatile synthetic handle for late-stage diversification via SNAr, Buchwald-Hartwig amination, or Suzuki-Miyaura cross-coupling chemistry. In the context of parallel library synthesis, the 5-chloro compound is preferred over the 5-H analog (which lacks a functional handle) and offers advantages over the 5-Br analog (which may exhibit different chemoselectivity in the presence of other halogenated building blocks). The carboxylic acid group can be protected orthogonally, enabling sequential functionalization of both the C5 position and the benzoic acid moiety in a programmable fashion .

Quote Request

Request a Quote for Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.